4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
“4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” is a chemical compound. It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds that have been studied for their potential applications in medical technology .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines, including the compound , has been explored in various studies . One method involves the use of a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This method aims to avoid a large amount of phosphorus-containing waste liquid in the production process .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, including the compound , has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines have been studied . For instance, one method involves the use of a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Scientific Research Applications
Cell Cycle Arrest and Apoptosis Induction
This compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Hepatitis C Virus NS5B Polymerase Inhibition
Pyrrolo[2,3-d]pyrimidines, a class of compounds to which EN300-26695267 belongs, have been synthesized as non-nucleoside hepatitis C virus NS5B polymerase inhibitors .
Janus Kinase (JAK) Inhibition
JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes . By doing so, they interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
C–C Bond Formation
Organoboron derivatives, a class of compounds related to EN300-26695267, are commonly used reagents for C–C bond formation . They are used either via classical palladium-mediated transformations or through other more recent coupling methods .
Amide Bond Formation
Carboxylic acids, another class of compounds related to EN300-26695267, have found a wide application in synthesis of compound libraries first of all because of smoothly running amide bond formation .
Covalent Modifiers
Screening compounds and fragments containing boron are of particular interest to drug discovery as covalent modifiers selectively acting at serine residues in the active site of the biological target .
Mechanism of Action
While the specific mechanism of action of “4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” is not mentioned in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors . These compounds may interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
Future Directions
The future directions for research on “4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” and similar compounds could involve further exploration of their potential as kinase inhibitors . Additionally, improved synthesis methods that are more environmentally friendly could also be a focus of future research .
properties
IUPAC Name |
4-chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-21(12-27,14-7-3-2-4-8-14)25-20(28)16-11-26(15-9-5-6-10-15)19-17(16)18(22)23-13-24-19/h2-4,7-8,11,13,15,27H,5-6,9-10,12H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBSIUVNYGZQQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C(=NC=N3)Cl)C4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
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